3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of pyridine derivatives, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated analogs.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloro-1,2-benzoquinone: Shares the tetrachloro moiety but lacks the benzofuran group.
2,3’,4’,5-tetrachlorobiphenyl: Another chlorinated aromatic compound with different structural features.
Uniqueness
The uniqueness of 3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide lies in its combination of a tetrachlorinated pyridine ring and a benzofuran moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-7(8-2-3-10-9(6-8)4-5-24-10)21-16(23)14-12(18)11(17)13(19)15(20)22-14/h2-3,6-7H,4-5H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLOKSBMUVXWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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